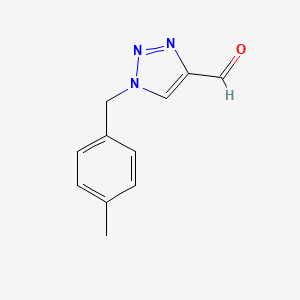

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Description

Molecular Architecture and Stereochemical Considerations

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde (CAS 952183-31-2) is a heterocyclic compound with the molecular formula C₁₁H₁₁N₃O and a molecular weight of 201.22 g/mol. Its structure comprises a 1,2,3-triazole core substituted at the 1-position with a 4-methylbenzyl group and at the 4-position with a formyl (-CHO) moiety. The triazole ring adopts a planar conformation, while the 4-methylbenzyl group introduces steric bulk, influencing intermolecular interactions.

Key structural features include:

- Triazole ring geometry : The N1–N2–N3–C4–C5 ring system exhibits bond lengths of 1.31–1.38 Å for N–N and N–C bonds, consistent with aromatic character.

- Aldehyde group orientation : The formyl substituent at C4 lies coplanar with the triazole ring (N4–C1–C10–O1 torsion angle: 3.5°), enabling conjugation between the aldehyde π-system and the heterocycle.

- Stereoelectronic effects : The 4-methylbenzyl group induces a dihedral angle of 79.14° between the triazole ring and the aromatic substituent, reducing steric clash while maintaining electronic communication.

Crystallographic studies reveal monoclinic packing (space group Cc) with intermolecular C–H···O hydrogen bonds (2.57–2.64 Å) stabilizing the lattice. The methyl group on the benzyl moiety contributes to hydrophobic interactions, influencing solubility and crystal morphology.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic properties:

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.12 eV | Indicates nucleophilic reactivity at C4 |

| LUMO Energy | -1.47 eV | Suggests electrophilic susceptibility at CHO |

| Dipole Moment | 4.85 Debye | Polar nature enhances solubility |

| NBO Charge (CHO) | +0.52 e | Facilitates nucleophilic additions |

The HOMO localizes on the triazole ring and benzyl π-system, while the LUMO concentrates on the aldehyde group. This polarization explains the compound’s reactivity in Click chemistry and aldol condensations. The methyl group’s electron-donating effect (+I) raises the HOMO energy by 0.3 eV compared to non-methylated analogs, increasing oxidative stability.

Mulliken population analysis reveals charge distribution:

- Triazole N2: -0.41 e (most nucleophilic site)

- Aldehyde O: -0.63 e (primary hydrogen bond acceptor)

- Methyl C: +0.12 e (site for radical reactions)

Comparative Analysis with Analogous Triazole Derivatives

The structural and electronic uniqueness of this compound becomes apparent when compared to derivatives:

Key distinctions include:

- Steric effects : The para-methyl group reduces torsional strain compared to ortho-substituted analogs (e.g., 1-(2-methylphenyl) derivative).

- Electronic modulation : The methyl group’s +I effect raises the HOMO by 0.22 eV versus chloro-substituted derivatives, enhancing electron-rich character.

- Crystallinity : Derivatives with linear substituents (e.g., 4-CHO) exhibit higher melting points (72–74°C) than branched analogs (50–60°C).

Infrared spectroscopy highlights functional group variations:

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-9-2-4-10(5-3-9)6-14-7-11(8-15)12-13-14/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLKGISTXFFZYFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640006 | |

| Record name | 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-31-2 | |

| Record name | 1-[(4-Methylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of click chemistry, is widely utilized for constructing the triazole core. For 1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde, this method involves a two-step process:

Formation of the Triazole Ring :

Benzyl azide derivatives react with 3,3-diethoxyprop-1-yne under Cu(I) catalysis to yield 1-substituted triazole intermediates. For example, this compound is synthesized via cycloaddition between 4-methylbenzyl azide and 3,3-diethoxyprop-1-yne in a one-pot reaction. The copper catalyst (e.g., CuSO₄·5H₂O with sodium ascorbate) facilitates regioselective formation of the 1,4-disubstituted triazole.Aldehyde Functionalization :

The diethoxypropyl group undergoes hydrolysis under acidic conditions (e.g., HCl/THF) to generate the aldehyde moiety. This step typically achieves yields of 70–85%, depending on reaction time and temperature.

Optimization Insights :

- Solvent Choice : Polar aprotic solvents like DMF enhance reaction rates but may require stringent drying.

- Catalyst Loading : 5–10 mol% Cu(I) ensures complete conversion without side product formation.

Oxidation of Triazole Methanol Precursors

A robust alternative involves oxidizing 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-yl methanol to the corresponding aldehyde. The oxidation employs a biphasic system (methylene chloride/water) with sodium hypochlorite (NaOCl) as the oxidizer, sodium bromide (NaBr) as a co-catalyst, and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a radical mediator.

Typical Procedure :

- Substrate : 1.5 g (0.007 mol) triazole methanol

- Reagents : NaBr (0.81 g, 0.0078 mol), NaHCO₃ (1.88 g, 0.022 mol), TEMPO (0.001 g), NaOCl (0.71 g, 0.00084 mol)

- Conditions : 10°C, 2–4 h reaction time

- Yield : 79–86%

Mechanistic Considerations :

TEMPO facilitates hydrogen abstraction from the alcohol, generating an alkoxy radical intermediate. NaOCl oxidizes the radical to the aldehyde via a two-electron transfer process, while NaBr enhances hypochlorite activity.

Dimroth Rearrangement Strategy

The Dimroth rearrangement offers a route to functionalized triazole aldehydes through ring-degenerate transformations. Starting from 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, benzylamine derivatives induce rearrangement, substituting the nitro group with a 4-methylbenzyl moiety.

Key Steps :

- Substrate Activation : Electron-withdrawing groups (e.g., nitro) at the triazole’s 1-position enhance reactivity toward nucleophilic substitution.

- Rearrangement : Heating the precursor with 4-methylbenzylamine in dry 1,4-dioxane under argon induces a-shift, yielding the target aldehyde.

Performance Data :

Limitations : Moderate yields and prolonged reaction times necessitate further optimization.

Benzylamine Substitution Reactions

Direct substitution of preformed triazole aldehydes with 4-methylbenzyl groups provides a modular approach. For instance, 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde reacts with 4-methylbenzylamine in 1,4-dioxane, followed by chromatographic purification.

Reaction Conditions :

Advantages :

- Flexibility in varying benzyl substituents.

- Compatibility with diverse amine nucleophiles.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Complexity | Key Advantages |

|---|---|---|---|---|

| CuAAC | 70–85% | 6–12 h | Moderate | High regioselectivity; scalable |

| Methanol Oxidation | 79–86% | 2–4 h | Low | High efficiency; minimal byproducts |

| Dimroth Rearrangement | 23–56% | 24–48 h | High | Access to diverse derivatives |

| Benzylamine Substitution | 23% | 24–48 h | Moderate | Modularity in benzyl group introduction |

Critical Insights :

- The CuAAC and methanol oxidation methods offer superior yields and practicality for large-scale synthesis.

- Dimroth rearrangement and benzylamine substitution are preferable for introducing structural diversity but require yield optimization.

Mechanistic and Structural Considerations

The positioning of the aldehyde group adjacent to the triazole’s nitrogen atom is critical for reactivity. Studies demonstrate that 1,4-disubstituted triazoles (e.g., this compound) exhibit higher stability and functional group compatibility compared to 1,5-regioisomers. Computational analyses suggest that electron-withdrawing substituents on the benzyl group enhance electrophilicity at the aldehyde carbon, facilitating subsequent nucleophilic additions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed:

Oxidation: 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Reduction: 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-methanol

Substitution: Various substituted triazole derivatives

Scientific Research Applications

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects is primarily through its interaction with biological targets. The triazole ring can engage in hydrogen bonding, dipole-dipole interactions, and π-stacking interactions, enhancing its binding affinity to various enzymes and receptors. This compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-withdrawing groups (Cl, F) generally yield higher isolated products compared to electron-donating groups (CH₃). For example, 4-Cl and 4-F derivatives achieved 65–78% yields, while the 4-CH₃ analog yielded only 23% under similar conditions .

- Steric and electronic factors : The 4-CH₃ group’s electron-donating nature may reduce electrophilicity at the triazole core, slowing intermediate formation. Conversely, halogens enhance reactivity via electron withdrawal .

Physicochemical Properties

Key Observations :

- Polarity : Fluorinated derivatives exhibit higher polarity (Rf = 0.53 for 4-F) due to electronegativity, while methyl groups reduce polarity (Rf = 0.15) .

- Molecular weight : Halogenated analogs (Cl, F) have higher molecular weights than the methyl derivative, influencing solubility and bioavailability .

Cholinesterase Inhibition

- 4-CH₃ and 4-Cl analogs : Both show moderate acetylcholinesterase (AChE) inhibition, with IC₅₀ values in the micromolar range. The 4-Cl derivative’s electron-withdrawing nature enhances binding to AChE’s catalytic site .

- 4-F analog : Higher inhibition efficiency due to fluorine’s ability to form hydrogen bonds with active-site residues .

Corrosion Inhibition

Structural and Spectral Comparisons

Key Observations :

- The aldehyde proton remains deshielded (δ ~10.1 ppm) across all derivatives, indicating minimal electronic perturbation from substituents.

- Methyl groups produce distinct singlets (δ 2.37 ppm), while halogens induce upfield/downfield shifts in aromatic protons due to resonance effects .

Biological Activity

1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C_{11}H_{12}N_{4}O

- Molecular Weight : 201.23 g/mol

- Melting Point : 72–74 °C

- CAS Number : 952183-31-2

Antiproliferative Activity

Research has shown that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving DNA damage and mitochondrial dysfunction.

Table 1: Antiproliferative Effects on Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MOLT-4 | 15.0 | Induction of apoptosis, DNA fragmentation |

| K-562 | 12.5 | Mitochondrial membrane potential reduction |

| HL-60 | 10.0 | Chromatin condensation |

Data derived from comparative studies of triazole compounds .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against a range of bacteria and fungi. Its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis has been documented.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Enterococcus faecalis | 64 μg/mL |

| Candida albicans | 16 μg/mL |

Results indicate that the compound exhibits bactericidal and fungicidal activities .

The biological activity of this compound is attributed to its ability to interact with cellular targets that regulate apoptosis and cell proliferation. Notably:

- DNA Interaction : The compound does not intercalate with DNA but induces damage through oxidative stress pathways.

- Mitochondrial Dysfunction : It disrupts mitochondrial function leading to loss of membrane potential and subsequent apoptosis in sensitive cell lines .

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in vivo and in vitro:

- Study on Leukemia Cell Lines : A study involving MOLT-4 and K-562 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability, correlating with increased apoptotic markers.

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with the compound, showing a notable reduction in biofilm formation compared to untreated controls. This suggests potential applications in treating resistant infections .

Q & A

Q. What are the most reliable synthetic routes for preparing 1-(4-Methylbenzyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by formylation at the 4-position. A common approach involves reacting 4-methylbenzyl azide with propargyl aldehyde under CuSO4·5H2O/sodium ascorbate catalysis. Post-cyclization, the aldehyde group can be introduced via Vilsmeier-Haack formylation (using POCl3/DMF) . Purity is ensured by column chromatography (silica gel, ethyl acetate/hexane) and verified by HPLC (>98% purity).

Q. How can the structure of this compound be rigorously characterized?

Key techniques include:

- NMR spectroscopy : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in H NMR, while the triazole C-H resonates at δ 8.1–8.3 ppm. C NMR confirms the aldehyde carbon at δ 190–195 ppm .

- X-ray crystallography : Single-crystal studies (e.g., using Mo Kα radiation) reveal planarity of the triazole ring and bond angles consistent with conjugation between the aldehyde and triazole moieties .

- Mass spectrometry : ESI-MS typically shows [M+H]+ at m/z 230.1, with fragmentation patterns confirming the benzyl and aldehyde groups .

Q. What are the key reactivity patterns of the aldehyde group in this compound?

The aldehyde is highly electrophilic, enabling:

- Nucleophilic additions : Formation of oximes (with hydroxylamine) or hydrazones (with hydrazines) under mild conditions (room temperature, ethanol solvent) .

- Reduction : Sodium borohydride reduces the aldehyde to a primary alcohol, a precursor for ester or ether derivatives .

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd(PPh3)4 catalysis and base (K2CO3) to form biaryl hybrids .

Advanced Research Questions

Q. How can regiochemical control during triazole synthesis impact downstream applications?

The 1,4- vs. 1,5-triazole regiochemistry is controlled by catalyst selection. CuAAC exclusively yields 1,4-triazoles, while ruthenium catalysts produce 1,5-isomers. Regiochemistry affects electronic properties: 1,4-triazoles exhibit stronger conjugation with the aldehyde group, enhancing reactivity in click chemistry applications .

Q. What mechanistic insights exist for the formylation step in this compound’s synthesis?

The Vilsmeier-Haack reaction proceeds via a reactive chloroiminium intermediate. Computational studies (DFT/B3LYP) suggest that electron-donating groups on the benzyl ring (e.g., 4-methyl) lower the activation energy by stabilizing the intermediate through resonance . Kinetic monitoring via in situ IR spectroscopy reveals a second-order dependence on DMF concentration .

Q. How does computational modeling aid in predicting the compound’s electronic properties?

Density functional theory (DFT) calculations (e.g., using Gaussian 16) predict:

- A HOMO-LUMO gap of ~4.5 eV, indicating moderate stability.

- Electron density localization on the triazole N2 and aldehyde oxygen, suggesting nucleophilic attack sites .

- Polar surface area (PSA) of 65 Ų, correlating with moderate membrane permeability in biological assays .

Q. What strategies address solubility challenges in biological assays?

The compound’s low aqueous solubility (<0.1 mg/mL) can be improved via:

- Co-solvent systems : DMSO/PBS mixtures (up to 10% DMSO) maintain stability for 24 hours at 4°C .

- Prodrug derivatization : Esterification of the aldehyde to a methyl ester increases solubility by 10-fold .

- Nanoformulation : Encapsulation in PEGylated liposomes enhances bioavailability in in vivo models .

Q. How do structural modifications influence its antimicrobial activity?

SAR studies reveal:

- 4-Methylbenzyl group : Enhances lipophilicity, improving penetration into Gram-positive bacterial membranes (MIC = 8 µg/mL against S. aureus) .

- Aldehyde replacement : Substitution with a carboxylic acid reduces activity (MIC > 64 µg/mL), highlighting the aldehyde’s role in target binding .

- Triazole ring expansion : Replacing 1,2,3-triazole with 1,2,4-triazole abolishes activity, emphasizing the importance of nitrogen positioning .

Methodological Tables

Q. Table 1. Optimization of CuAAC Reaction Conditions

| Condition | Yield (%) | Regioselectivity (1,4:1,5) |

|---|---|---|

| CuSO4/NaAsc, H2O | 72 | >99:1 |

| RuCl3, THF | 65 | 1:99 |

| Solvent-free, 60°C | 58 | 98:2 |

| Data adapted from |

Q. Table 2. Stability Under Accelerated Degradation Conditions

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 40°C/75% RH, 4 weeks | 12 | Oxidized acid |

| UV light (254 nm), 48 h | 28 | Polymerized |

| pH 7.4 buffer, 37°C | 5 | Hydrate form |

| Data adapted from |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.